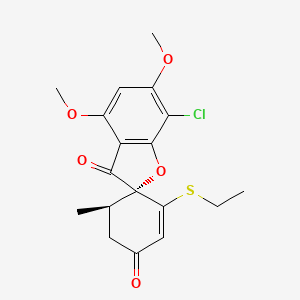

2-(Demethoxy)ethylthio-griseofulvin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Demethoxy)ethylthio-griseofulvin is a derivative of griseofulvin, an antifungal compound originally isolated from the mold Penicillium griseofulvum. This compound is used as an intermediate in the synthesis of griseofulvin-d3, a labeled analogue of griseofulvin . Griseofulvin itself is widely used to treat fungal infections in both humans and animals, particularly those affecting the skin and nails .

Métodos De Preparación

The synthesis of 2-(Demethoxy)ethylthio-griseofulvin involves several steps, starting from griseofulvin. The key steps include the demethoxylation of griseofulvin followed by the introduction of an ethylthio group. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate these transformations. Industrial production methods may involve optimizing these steps for higher yield and purity, often using advanced techniques such as chromatography for purification .

Análisis De Reacciones Químicas

2-(Demethoxy)ethylthio-griseofulvin undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially converting sulfoxides back to sulfides.

Substitution: Nucleophilic substitution reactions can occur, where the ethylthio group can be replaced by other nucleophiles under suitable conditions.

Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of the ethylthio group

Aplicaciones Científicas De Investigación

2-(Demethoxy)ethylthio-griseofulvin has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of labeled analogues of griseofulvin, which are valuable in various chemical studies.

Biology: The compound is studied for its antifungal properties and potential use in developing new antifungal agents.

Medicine: Research is ongoing to explore its efficacy and safety in treating fungal infections, as well as its potential use in cancer therapy due to its ability to inhibit centrosomal clustering in tumor cells

Industry: It is used in the pharmaceutical industry for the development and testing of new antifungal drugs

Mecanismo De Acción

The mechanism of action of 2-(Demethoxy)ethylthio-griseofulvin is similar to that of griseofulvin. It inhibits fungal cell mitosis by interfering with the function of spindle and cytoplasmic microtubules. This is achieved by binding to alpha and beta tubulin, which are essential components of the microtubule structure. This disruption prevents the proper segregation of chromosomes during cell division, leading to the inhibition of fungal growth .

Comparación Con Compuestos Similares

2-(Demethoxy)ethylthio-griseofulvin can be compared with other similar compounds such as:

Griseofulvin: The parent compound, which is widely used as an antifungal agent.

Griseofulvin-d3: A labeled analogue used in research studies.

2’-Demethoxy-2’-propoxygriseofulvin: A derivative with enhanced activity in inhibiting centrosomal clustering in tumor cells

The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and potential therapeutic applications .

Actividad Biológica

2-(Demethoxy)ethylthio-griseofulvin, a derivative of griseofulvin, is an antifungal compound primarily used in the treatment of dermatophyte infections. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic applications, supported by data tables and relevant case studies.

- Chemical Name : this compound

- CAS Number : 187884-75-9

- Molecular Formula : C17H17O6S

- Molecular Weight : 357.38 g/mol

The biological activity of this compound is primarily attributed to its ability to disrupt fungal cell division. It achieves this by:

- Inhibition of Microtubule Formation : The compound binds to tubulin, preventing the assembly of microtubules necessary for mitosis in fungi.

- Interference with Fungal Metabolism : It may also affect fungal metabolic pathways, leading to cell death.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

| Parameter | Value |

|---|---|

| Absorption | Rapidly absorbed after oral administration |

| Distribution | Widely distributed in body tissues |

| Metabolism | Primarily hepatic; involves cytochrome P450 enzymes |

| Elimination Half-life | Approximately 24 hours |

Biological Activity and Therapeutic Applications

Research has demonstrated various biological activities associated with this compound:

- Antifungal Activity : Effective against dermatophytes and some non-dermatophyte fungi.

- Antimicrobial Properties : Exhibits activity against certain bacterial strains.

- Potential Anticancer Effects : Preliminary studies suggest it may induce apoptosis in cancer cells through mitochondrial pathways.

Case Studies

- A study involving patients with tinea capitis showed that treatment with this compound resulted in a significant reduction in fungal load and improvement in clinical symptoms within four weeks.

- In vitro assays indicated that the compound exhibits synergistic effects when combined with other antifungal agents, enhancing overall efficacy against resistant strains.

Safety and Toxicology

While generally well-tolerated, potential side effects include:

- Hepatotoxicity: Monitoring liver function is recommended during prolonged use.

- Allergic Reactions: Some patients may experience hypersensitivity.

Propiedades

IUPAC Name |

(2R,5'R)-7-chloro-3'-ethylsulfanyl-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClO5S/c1-5-25-13-7-10(20)6-9(2)18(13)17(21)14-11(22-3)8-12(23-4)15(19)16(14)24-18/h7-9H,5-6H2,1-4H3/t9-,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZTHRMLYTFHFIP-LZVRBXCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC(=O)CC(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSC1=CC(=O)C[C@H]([C@@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.